methyl 2-aminocyclohexane-1-carboxylate

Description

Significance within Advanced Organic Synthesis and Stereochemistry

The primary significance of methyl 2-aminocyclohexane-1-carboxylate lies in its role as a chiral scaffold in advanced organic synthesis. The stereochemistry of the amino and carboxylate groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclohexane (B81311) ring, and their absolute configuration (R or S)—is a critical determinant of the three-dimensional structure of molecules synthesized from it. evitachem.com In fields like medicinal chemistry, the specific stereoisomer of a drug can dictate its efficacy and biological activity. evitachem.com

This compound serves as a crucial intermediate for constructing complex molecular architectures. For instance, the defined spatial arrangement of its functional groups allows for stereoselective transformations, enabling the synthesis of specific, enantiomerically pure target molecules. Synthetic chemists utilize various methods to obtain the desired isomers, including the catalytic hydrogenation of precursor molecules. evitachem.comunirioja.es This process, often starting from cyclohexanone (B45756) derivatives, allows for controlled introduction of the amino and carboxylate groups to achieve specific configurations such as (1R,2R) or (1S,2S). evitachem.com The ability to access distinct stereoisomers makes it a powerful tool in asymmetric synthesis, where the goal is to create a single desired enantiomer of a chiral product.

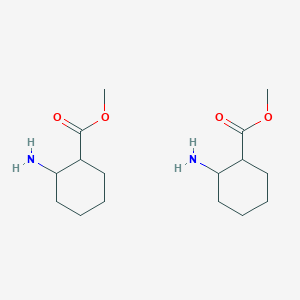

Below is a table detailing some of the stereoisomers of this compound and their corresponding identifiers.

| IUPAC Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | trans | 267230-45-5 | C₈H₁₅NO₂ | 157.21 |

| methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | trans | 217799-18-3 | C₈H₁₅NO₂ | 157.21 |

| methyl cis-4-aminocyclohexane-1-carboxylate* | cis | 62456-15-9 | C₈H₁₅NO₂ | 157.21 |

| methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride** | trans | 107313-17-7 | C₈H₁₆ClNO₂ | 193.67 |

*Note: Data for the 2-amino cis isomer is less commonly published than the 4-amino cis isomer, which is provided here for structural comparison. **Note: This is the hydrochloride salt of the racemic trans-isomer. Data sourced from references nih.govnih.govsigmaaldrich.comcapotchem.comvibrantpharma.com.

Historical Context of Aminocyclohexanecarboxylate Research Trajectories

The study of aminocyclohexanecarboxylates is rooted in the broader history of synthetic organic chemistry, which evolved from modifying natural substances to creating entirely novel molecules. nih.gov Early pharmaceutical research often involved simple chemical modifications of compounds derived from natural sources, like the acetylation of salicylic (B10762653) acid to create aspirin. nih.gov As synthetic methods advanced, chemists began to construct more complex molecules from basic organic chemicals. nih.gov

Research into cyclic amino acids like aminocyclohexanecarboxylic acid gained traction as chemists sought to create conformationally constrained analogues of peptides. researchgate.net An early and common method for synthesizing the core structure, 4-aminocyclohexanecarboxylic acid, was the catalytic hydrogenation of p-aminobenzoic acid. researchgate.netgoogle.com This process typically yielded a mixture of cis and trans isomers, which then required separation through techniques like fractional recrystallization. researchgate.net The challenge and inefficiency of separating these isomers spurred the development of more sophisticated, stereoselective synthetic routes designed to produce a single, desired isomer. These efforts were crucial for producing isomerically pure building blocks needed for the synthesis of pharmacologically active compounds. researchgate.net

Current Research Frontiers and Emerging Opportunities Involving the Compound

Current research continues to leverage this compound as a key intermediate in the synthesis of high-value, complex molecules. One of the most significant emerging applications is in the development of novel pharmaceuticals. For example, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, a closely related derivative, is a reported building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. google.com The compound and its analogues also serve as intermediates for other pharmacologically active agents, including thrombin inhibitors. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H30N2O4 |

|---|---|

Molecular Weight |

314.42 g/mol |

IUPAC Name |

methyl 2-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/2C8H15NO2/c2*1-11-8(10)6-4-2-3-5-7(6)9/h2*6-7H,2-5,9H2,1H3 |

InChI Key |

KIWSTFVYCGZMJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Aminocyclohexane 1 Carboxylate Isomers

Stereoselective and Enantioselective Synthesis

The controlled synthesis of the various stereoisomers of methyl 2-aminocyclohexane-1-carboxylate hinges on the ability to direct the formation of specific stereochemical relationships between the amino and carboxylate functionalities. This is achieved through a variety of sophisticated synthetic strategies that leverage both substrate-inherent features and the influence of external chiral reagents or catalysts.

Diastereoselective Approaches to cis- and trans-Methyl 2-Aminocyclohexane-1-Carboxylate

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of this compound, this translates to the preferential formation of either the cis or trans isomer. This control can be exerted through the inherent stereochemistry of the starting material (substrate-controlled) or by the careful choice of reagents (reagent-controlled).

In substrate-controlled diastereoselection, the stereochemical outcome of a reaction is dictated by the existing stereocenters within the substrate molecule. A common strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the stereochemical course of a reaction. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principle can be applied to the synthesis of related cyclic β-amino esters. For instance, chiral auxiliaries like (R)-(−)-2-phenylglycinol can be used to synthesize highly functionalized bicyclic lactams, which can then be converted to the desired piperidine (B6355638) or, in analogous systems, cyclohexane (B81311) derivatives with high diastereoselectivity. researchgate.net The chiral auxiliary effectively shields one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thereby controlling the stereochemistry of the newly formed stereocenters.

Another approach involves the diastereoselective reduction of a precursor where a chiral center is already present. For example, the catalytic hydrogenation of a chiral pyroglutamate (B8496135) derivative of 2-methylbenzoic acid over supported rhodium and ruthenium catalysts has been shown to proceed with high diastereoselectivity (up to 96% de) to yield (1S,2R)-2-methylcyclohexane carboxylic acid. nih.gov This high level of control is attributed to the conformation of the substrate, where the chiral auxiliary shields one face of the aromatic ring, directing the hydrogenation to the opposite face and resulting in a cis product. nih.gov

A general representation of substrate-controlled diastereoselection is the reduction of a chiral β-enamino ester. The existing chiral center (R*) on the amine can direct the hydrogenation to favor one diastereomer over the other.

Table 1: Examples of Substrate-Controlled Diastereoselective Syntheses Data in this table is illustrative of the principles of substrate-controlled diastereoselection and may not directly correspond to the synthesis of this compound.

| Precursor | Chiral Auxiliary/Directing Group | Reaction | Major Product Diastereomer | Diastereomeric Excess (de) |

| 2-Methylbenzoyl-pyroglutamate | (S)-Pyroglutamic acid | Catalytic Hydrogenation | (1S,2R)-2-methylcyclohexane carboxylic acid | Up to 96% |

| Acyclic β-enaminoester | (R)-(-)-2-Phenylglycinol | Intramolecular Cyclization | Chiral bicyclic lactam | High |

Reagent-controlled diastereoselection relies on the stereochemical preference of the reagent to deliver a group to a specific face of a prochiral substrate. A common strategy for synthesizing cis- or trans-2-aminocyclohexane-1-carboxylate involves the diastereoselective reduction of a precursor like methyl 2-(N-substituted-amino)cyclohex-1-ene-1-carboxylate or methyl 2-oxocyclohexane-1-carboxylate.

The reduction of 2-substituted cyclohexanones can be influenced by the choice of reducing agent. For instance, the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of fluoride (B91410) ion catalysis generally shows high syn-selectivity, consistent with a Felkin-Anh model. nih.gov Conversely, the reduction of α-monoalkylamino ketones under similar conditions proceeds with moderate anti-selectivity. nih.gov

In a specific example related to a substituted cyclohexanone (B45756), the enzymatic reduction of ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate using Saccharomyces cerevisiae yielded two major products, (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives, with greater than 99% enantiomeric purity, demonstrating the potential for high diastereoselectivity in such reductions. acs.org

The choice of catalyst can also dictate the diastereomeric outcome. For example, in the synthesis of highly substituted cyclohexanones via a cascade double Michael reaction, the use of aqueous KOH with a phase transfer catalyst led to the formation of the trans product with complete diastereoselectivity in most cases. nih.govnih.gov The stereochemistry was confirmed by X-ray analysis. nih.govnih.gov

Table 2: Reagent-Controlled Diastereoselective Reduction of Cyclohexanone Derivatives Data in this table illustrates the concept of reagent-controlled diastereoselection and may not be specific to this compound.

| Substrate | Reagent/Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) |

| α-Alkoxy Ketone | PMHS, F⁻ | syn-Diol | High |

| α-Monoalkylamino Ketone | PMHS, F⁻ | anti-Amino alcohol | Moderate |

| Curcumin & Arylidenemalonate | aq. KOH, TBAB | trans-Cyclohexanone | Complete diastereoselectivity |

Enantioselective Catalytic Methods for Asymmetric Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to synthesize specific enantiomers of chiral molecules. This is typically achieved using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For this compound, both organocatalytic and transition metal-catalyzed methods are viable strategies.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent strategy for the synthesis of chiral amino acid precursors is the asymmetric Michael addition. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a 1,4-fashion, controlled by a chiral organocatalyst. amanote.com

For the synthesis of precursors to this compound, an organocatalytic conjugate addition of an amine or a suitable nitrogen nucleophile to a cyclohexenone derivative could be employed. For example, the first enantioselective organocatalytic amine conjugate addition was achieved using iminium catalysis, where a chiral imidazolidinone catalyst activates an α,β-unsaturated aldehyde for the addition of an N-silyloxycarbamate nucleophile. researchgate.netmdpi.comrsc.org This methodology provides access to enantioenriched β-amino aldehydes, which are versatile synthetic intermediates. researchgate.net

Another approach involves the Michael addition of ketones to nitroalkenes, catalyzed by chiral primary amine-thiourea organocatalysts. pageplace.de This reaction can proceed with high enantioselectivity (up to 99% ee) and diastereoselectivity, forming highly functionalized cyclohexane rings that could be further elaborated to the target amino ester. The catalyst forms an enamine with the ketone, which then undergoes a stereoselective 1,4-addition to the nitroalkene. pageplace.de

While direct organocatalytic routes to this compound are not extensively reported, the application of these principles to cyclohexanone or cyclohexenone carboxylate systems represents a promising avenue for future research.

Table 3: Organocatalytic Asymmetric Michael Additions for Chiral Amine Precursors This table showcases the potential of organocatalysis for synthesizing chiral amine precursors and is not specific to the target molecule.

| Michael Acceptor | Michael Donor | Organocatalyst | Product Type | Enantiomeric Excess (ee) |

| α,β-Unsaturated Aldehyde | N-Silyloxycarbamate | Chiral Imidazolidinone | β-Amino Aldehyde | High |

| Nitroalkene | Cycloketone | Chiral Primary Amine-Thiourea | Functionalized Cyclohexane | Up to 99% |

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, including amino acids and their derivatives. rsc.org This approach typically involves the use of a chiral phosphine (B1218219) ligand coordinated to a transition metal center, such as rhodium or ruthenium. The hydrogenation of prochiral enamides is a particularly effective strategy for accessing chiral amines. researchgate.netnih.gov

The precursor for the asymmetric hydrogenation to this compound would be an enamide such as methyl 2-(acetylamino)cyclohex-1-ene-1-carboxylate. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral bisphosphine ligands, such as DuPhos and BINAP, are highly effective for the asymmetric hydrogenation of enamides. researchgate.net For instance, rhodium catalysts have been successfully used in the hydrogenation of cyclic enamides, affording the corresponding saturated products with excellent enantioselectivities. researchgate.netrsc.org In some cases, the use of specific ligands like o-Ph-HexaMeO-BIPHEP has allowed for the hydrogenation of racemic cyclic enecarbamates to furnish the cis-carbamate with high enantiomeric excess (e.g., 96% ee). researchgate.net

Table 4: Transition Metal-Catalyzed Asymmetric Hydrogenation of Enamides and Related Substrates This table presents representative data for the asymmetric hydrogenation of enamides and is intended to illustrate the potential for synthesizing chiral this compound.

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |

| Cyclic Enecarbamate | [Rh(cod)₂(o-Ph-HexaMeO-BIPHEP)]BF₄ | cis-Carbamate | 96% |

| Tetrasubstituted Cyclic Enamide | Rh-Binapine | Chiral Cycloalkylamine | High |

| β-Branched (Z)-Enamide | [Rh((R)-SDP)] | β-Stereogenic Amine | 88-96% |

| N-Heteroaryl Vinyl Ether | RuCl[(p-cymene)(BINAP)]Cl | Chiral Ether | Good to Excellent |

| 2-Oxazolone | Ru(II)-NHC Complex | Chiral 2-Oxazolidinone | Up to 96% |

Chiral Ligand Design for Enantiocontrol

The use of chiral ligands in transition-metal catalysis is a cornerstone of asymmetric synthesis. For the synthesis of chiral β-amino esters like this compound, the rational design of ligands is paramount for achieving high levels of enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, such as hydrogenation or a coupling process.

Key principles in chiral ligand design include:

Symmetry: C₂-symmetric ligands are often preferred as they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. utexas.edu

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be systematically modified to optimize reactivity and selectivity for a specific substrate. utexas.edu

Privileged Scaffolds: Certain ligand backbones, often referred to as "privileged ligands," have demonstrated broad applicability and high efficacy across a variety of reactions. utexas.edu Examples include those based on binaphthyl (e.g., BINAP) or biphenyl (B1667301) (e.g., SEGPHOS) frameworks. nih.gov

For the synthesis of cyclic β-amino esters, ligands are often employed in the asymmetric hydrogenation of an unsaturated precursor, such as a β-enamino ester. The ligand's structure dictates how the substrate binds to the metal catalyst, exposing one face of the double bond to hydrogenation, thereby yielding one enantiomer in excess. For instance, biaryl P,N-ligands have been developed for copper-catalyzed reactions that can afford optically active amines with high enantiomeric excess. nih.gov

| Ligand Type | Common Examples | Key Feature | Typical Application |

|---|---|---|---|

| Biaryl Phosphines | BINAP, SEGPHOS | C₂-Symmetric, atropisomeric chirality | Asymmetric Hydrogenation |

| P,N-Ligands | Pyrinap, QUINAP | Combination of hard (N) and soft (P) donors | Asymmetric Coupling Reactions |

| Salen Ligands | Jacobsen's Catalyst | Planar, tetradentate scaffold | Asymmetric Epoxidation, Hydrolytic Kinetic Resolution |

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a diastereoselective transformation. wikipedia.org Once the desired stereochemistry is set, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing enantiomerically pure compounds. wikipedia.org

In this classic approach, the achiral starting material is covalently bonded to a chiral auxiliary in a 1:1 ratio. The auxiliary then sterically hinders one face of the molecule, forcing a reagent to attack from the less hindered face.

For the synthesis of a substituted cyclohexane ring, a common strategy involves the diastereoselective alkylation of an enolate derived from an amide of a chiral auxiliary. Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine/pseudoephenamine auxiliaries are prominent examples. wikipedia.orgnih.gov For instance, an α,β-unsaturated carboxylic acid could be coupled to pseudoephenamine. nih.gov Subsequent conjugate addition of a nucleophile would be directed by the bulky phenyl groups of the auxiliary, establishing the desired stereochemistry. The diastereoselectivity of such reactions is often high and can be influenced by the choice of solvent and the presence of additives like lithium chloride. wikipedia.org After the key bond formation, the auxiliary is removed by hydrolysis or reduction to yield the enantiomerically enriched product.

A significant advantage of the chiral auxiliary approach is the potential for recovery and reuse of the auxiliary, which is particularly important for expensive or complex auxiliaries. wikipedia.org After the diastereoselective reaction and cleavage step, the auxiliary can be isolated and purified. For example, pseudoephenamine, which can be used to control the formation of quaternary carbon centers, can be prepared in several steps and recycled after use, making the process more cost-effective and sustainable. nih.gov The high crystallinity often observed in amides derived from auxiliaries like pseudoephenamine can facilitate purification by crystallization, further simplifying the recycling process. nih.gov

Kinetic Resolution Strategies for Enantiomer Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. youtube.com When the reaction is stopped at approximately 50% conversion, one enantiomer has been largely consumed to form a product, while the other remains unreacted, allowing for their separation. youtube.com A major drawback is the theoretical maximum yield of 50% for the desired enantiomer. rsc.org

Enzymes, particularly hydrolases like lipases and esterases, are highly effective catalysts for kinetic resolutions due to their exquisite enantioselectivity. youtube.com For a racemic mixture of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid.

For example, in a process called enantioselective acylation, a lipase could catalyze the reaction of the racemic amino ester with an acyl donor. One enantiomer (e.g., the R-enantiomer) would be acylated much faster than the other, yielding an N-acylated product and leaving the unreacted S-enantiomer in high enantiomeric excess. mdpi.com The acylated product and the unreacted amino ester can then be separated.

A more advanced strategy is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation of standard kinetic resolution. rsc.org In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. A racemization catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one. rsc.orgnih.gov This allows for a theoretical yield of up to 100% of a single enantiomer product. For β-amino esters, palladium catalysts have been shown to be effective for racemization in chemoenzymatic DKR processes. rsc.org

| Enzyme Class | Typical Reaction | Substrate | Outcome |

|---|---|---|---|

| Lipase | Transesterification / Acylation | Racemic Alcohol/Amine | One enantiomer is acylated, leaving the other enantiomer unreacted. mdpi.com |

| Esterase | Hydrolysis | Racemic Ester | One enantiomer is hydrolyzed to the acid, leaving the other ester enantiomer. nih.gov |

| Amidases | Hydrolysis | Racemic Amide | One enantiomer is hydrolyzed to the acid, leaving the other amide enantiomer. nih.gov |

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts or reagents. These methods often offer broader substrate scope and tolerance to different reaction conditions compared to enzymes. Chiral phosphoric acids, for instance, have been utilized as catalysts in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. rsc.org

Another powerful method is the conjugate addition of chiral lithium amides to α,β-unsaturated esters. This approach has been successfully applied to the kinetic resolution of cyclic systems, such as methyl (±)-5-alkyl-cyclopentene-1-carboxylates, which are structural analogs of the precursors to this compound. psu.edu In this process, a chiral lithium amide reacts preferentially with one enantiomer of the racemic unsaturated ester. Stopping the reaction at partial conversion allows for the isolation of the unreacted ester enantiomer in high enantiomeric excess. psu.edu The selectivity of such resolutions can be very high, providing access to both the product and the unreacted starting material in enantiopure form. psu.edu

Novel Synthetic Routes and Transformational Chemistry

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods for the construction of complex molecules. In the context of this compound isomers, recent advancements have centered on chemoenzymatic approaches and multicomponent reaction strategies, which offer significant advantages in terms of stereocontrol, atom economy, and structural diversity.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to achieve transformations that are often challenging by purely chemical means. nih.gov Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the asymmetric synthesis and resolution of chiral molecules like the isomers of this compound.

Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of amino acid esters. nih.gov This strategy relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. For cyclic β-amino esters, lipase-catalyzed hydrolysis or acylation are common approaches.

Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have demonstrated high enantioselectivity in the hydrolysis of various cyclic β-amino ester derivatives. mdpi.commdpi.com In a typical kinetic resolution, a racemic mixture of this compound would be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two products can then be separated. The enantioselectivity of this process is often high, leading to products with excellent enantiomeric excess (ee). mdpi.com

The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and reaction rates. For instance, the resolution of alicyclic β-aminocyclopentane and -cyclohexanecarbonitriles, precursors to the corresponding amino acids, has been successfully achieved with high enantioselectivity using lipase PS in tert-butyl methyl ether (TBME) with 2,2,2-trifluoroethyl butanoate as the acyl donor. u-szeged.hu

Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclic Amino Acid Derivatives

| Substrate | Enzyme | Reaction Type | Product 1 (ee) | Product 2 (ee) | Reference |

| Racemic cyclopentane-trans-1,2-diol with diester | Lipase Amano PS | Transesterification | Monoacetate (95%) | Recovered diol (92%) | nih.gov |

| Racemic cycloheptane-trans-1,2-diol with diester | Lipase Amano PS | Transesterification | Monoacetate (95%) | Recovered diol (>99%) | nih.gov |

| Racemic N-benzylated-β³-amino esters | Candida antarctica lipase B (CALB) | Hydrolysis | (R)-N-benzylated-β³-amino acid (80%) | Enantioenriched starting material | d-nb.info |

| Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Lipase PSIM (Burkholderia cepacia) | Hydrolysis | (S)-β-amino acids (≥99%) | (R)-β-amino esters (≥99%) | mdpi.com |

| Racemic eight-membered cyclic β-lactam | Candida antarctica lipase B (CAL-B) | Hydrolysis | (1R,2S)-β-amino acid (>99%) | Unreacted (1S,8R)-lactam (>98%) | nih.gov |

More sophisticated chemoenzymatic strategies involve sequential reactions where an enzymatic step is integrated into a multi-step chemical synthesis. This can involve the enzymatic resolution of a key intermediate, followed by further chemical transformations. For example, a racemic precursor to this compound could be synthesized chemically, followed by an enzymatic resolution to separate the desired enantiomer. This enantiopure intermediate can then be carried forward through subsequent chemical steps to yield the final target molecule with high stereopurity.

Sequential cascade systems combining different enzymes have also been developed. For instance, a combination of an ene-reductase and an amine transaminase has been used to produce enantiomerically pure substituted cyclohexanes. nih.gov Such a two-step enzymatic cascade could potentially be adapted for the synthesis of specific isomers of this compound from a suitable unsaturated precursor.

Multicomponent Reaction Strategies for Cyclohexane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov They are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorgsyn.org The use of cyclic ketones, such as cyclohexanone, in Ugi reactions provides access to α,α-disubstituted amino acid derivatives. nih.gov By carefully selecting the other components, it is conceivable to construct the this compound scaffold or a close derivative. For example, a reaction between cyclohexanone, an appropriate amine, a carboxylic acid, and an isocyanide could potentially lead to a precursor that can be converted to the target molecule.

The Passerini three-component reaction (P-3CR) involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. acs.org Similar to the Ugi reaction, employing cyclohexanone as the ketone component can lead to functionalized cyclohexane derivatives. nih.gov A study on the Passerini reaction of cyclohexanone, p-nitrophenyl isonitrile, and various carboxylic acids resulted in a series of α-acyloxy carboxamides. nih.gov While not directly yielding an amino ester, the resulting products contain a scaffold that could be chemically modified to produce the desired this compound.

Table 2: Multicomponent Reactions for the Synthesis of Functionalized Cyclic Compounds

| Reaction Type | Cyclic Component | Other Reactants | Product Type | Reference |

| Ugi Reaction | Cyclohexanone | Amine, Carboxylic Acid, Isocyanide | α,α-Disubstituted Amino Acid Amide | nih.gov |

| Passerini Reaction | Cyclohexanone | p-Nitrophenyl isonitrile, Carboxylic Acids | α-Acyloxy Carboxamide | nih.gov |

| Three-Component Cascade | Cyclohexanones | Aryl Amines, Benzoylmethylene Malonates | Tetrahydroindoles | nih.gov |

Domino and cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient for building molecular complexity. nih.govnih.gov A three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles. nih.gov This reaction proceeds through an enamine-Brønsted acid cooperative catalysis. While the final product is a fused heterocyclic system, the initial steps involve the formation of a functionalized cyclohexane ring, demonstrating the potential of such cascade reactions for constructing the core of this compound. The mechanism involves a Michael-type addition of an in situ formed enamine to the benzoylmethylene malonate, followed by an intramolecular cyclization. nih.gov

Green Chemistry Approaches in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. Key strategies include the use of solvent-free reaction conditions, water as a green solvent, and the utilization of renewable feedstocks.

The aza-Michael addition of an amine to an α,β-unsaturated ester is a primary method for synthesizing β-amino esters like this compound. Traditionally, this reaction is conducted in organic solvents. However, performing this transformation under solvent-free conditions offers significant environmental and economic advantages by eliminating solvent waste and simplifying product isolation.

Research into solvent-free Michael additions has demonstrated that various amines can react efficiently with α,β-unsaturated esters, nitriles, and ketones without the need for a solvent or a catalyst. researchgate.net These reactions often proceed by simply mixing the reactants at room temperature or with gentle heating, leading to high yields of the corresponding β-amino derivatives. researchgate.net For the synthesis of this compound, this would involve the direct reaction of ammonia (B1221849) or a protected amine with a suitable precursor like methyl cyclohexene-1-carboxylate. The reaction is often clean, minimizing the formation of by-products and simplifying purification. researchgate.net

Several catalysts, including solid-supported reagents like sulfated zirconia, have also been employed to facilitate aza-Michael additions under solvent-free conditions, often leading to shorter reaction times and high yields. researchgate.net

Table 1: Hypothetical Solvent-Free Aza-Michael Addition for this compound Synthesis

| Entry | Amine Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ammonia (aq.) | None | 25 | 24 | Moderate |

| 2 | Benzylamine | None | 50 | 12 | High |

| 3 | Ammonia (gas) | Sulfated Zirconia | 60 | 6 | High |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often performed in anhydrous conditions, the use of water as a solvent can offer unique reactivity and selectivity. For the synthesis of this compound, key steps such as the hydrogenation of a precursor can be performed in water.

For instance, the hydrogenation of a benzamido-protected precursor has been successfully carried out using a Raney Ni catalyst in a mixture of ethanol (B145695) and water, demonstrating the feasibility of using aqueous systems. researchgate.net Biocatalysis, employing enzymes like lipases, also presents a powerful approach for synthesis in aqueous media. Lipase-catalyzed hydrolysis can be used for the kinetic resolution of racemic esters of cyclic β-amino acids, providing access to enantiomerically pure isomers. This approach is highly valued for its selectivity and mild reaction conditions.

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of green chemistry. Cyclohexanone, a key precursor for the synthesis of the cyclohexane ring in the target molecule, can be produced from lignin, a major component of biomass. researchgate.netnih.gov Lignin, an abundant and underutilized biopolymer, can be depolymerized and catalytically converted to phenolic compounds, which can then be hydrogenated to produce cyclohexanone. researchgate.netnih.gov

The synthesis of this compound can, therefore, be envisioned to start from bio-derived cyclohexanone. mdpi.com This involves a series of transformations including carboxylation and amination. The use of itaconic acid, another renewable platform chemical, in aza-Michael addition-cyclization reactions also highlights a pathway towards nitrogen-containing cyclic compounds from bio-based sources. frontiersin.org

Table 2: Potential Renewable Routes to this compound Precursors

| Feedstock | Intermediate | Target Precursor |

| Lignin | Phenolic Compounds | Cyclohexanone |

| Itaconic Acid | N-substituted pyrrolidone | Cyclic amino acid derivatives |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, utilizing microreactors and other continuous-flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of this compound can be adapted to a continuous flow process. For example, the amination of a cyclohexene (B86901) derivative can be performed in a microfluidic reactor. One such design involves a chip-based microfluidic plasma reactor where cyclohexane can be aminated using an ammonia plasma. researchgate.net

Another approach involves a packed-bed reactor containing a heterogeneous catalyst. For the hydrogenation of an aromatic precursor to the corresponding aminocyclohexane derivative, a continuous-flow packed-bed catalytic reactor can be employed. researchgate.net The design typically involves a gas-liquid mixer to combine the substrate solution with hydrogen gas, which then flows through a heated column packed with a catalyst, such as palladium on carbon (Pd/C). nih.gov

Table 3: Design Parameters for a Hypothetical Microreactor Synthesis

| Parameter | Value |

| Reactor Type | Packed-Bed Capillary |

| Catalyst | 10% Pd/C |

| Substrate | Methyl anthranilate analogue |

| Solvent | Methanol (B129727) |

| H2 Pressure | 70-100 bar |

| Temperature | 70-80 °C |

| Flow Rate | 1-10 mL/min |

A significant advantage of flow chemistry is the straightforward scalability. Instead of increasing the reactor volume, which can introduce heat and mass transfer issues, scaling up in flow chemistry is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of a single reactor.

For the continuous hydrogenation of a nitroaromatic precursor to an aminocyclohexane derivative, scaling up from a laboratory-scale to a production-scale process has been demonstrated. researchgate.netnih.gov Key considerations include maintaining a stable catalyst bed, ensuring consistent flow rates of both the liquid substrate and hydrogen gas, and managing the pressure and temperature throughout the reactor. A successful scale-up from a milligram-per-hour to a gram-per-hour production rate has been reported for a similar hydrogenation process, showcasing the potential for industrial-scale manufacturing. nih.gov Computational fluid dynamics (CFD) and process modeling can be employed to simulate and optimize the process parameters for larger scale reactors, minimizing the need for extensive experimental trials. chemrxiv.orgrsc.org

Precursor-Based Synthesis and Derivatization Approaches

Cyclohexene and its derivatives serve as versatile platforms for synthesizing substituted cyclohexanes. The inherent reactivity of the carbon-carbon double bond allows for a variety of addition reactions to introduce the necessary functional groups.

Hydrofunctionalization of olefins involves the addition of an H-X molecule across a double bond. In the context of synthesizing this compound, this would ideally involve a hydroamination and hydrocarboxylation sequence. While a direct, one-step hydroamino-carboxylation is not a standard reaction, the principles can be applied in a stepwise manner.

Strategies often rely on metal-catalyzed processes. For instance, hydroamination can introduce the amino group, while a separate hydroformylation followed by oxidation and esterification can install the methyl carboxylate. A more direct approach involves the hydrohydrazination of an unactivated olefin, which can install an N-N bond that is later cleaved to reveal the primary amine. For example, iron-catalyzed reactions of olefins with α-diazocarbonyl compounds in the presence of a silane (B1218182) reductant can generate N-substituted hydrazones, which are precursors to amines. acs.org The conditions for such reactions typically involve a catalyst like Fe(acac)₃ with phenylsilane (B129415) in a solvent such as ethanol. acs.org

A robust and stereocontrolled method for producing 2-aminocyclohexanol (B3021766) derivatives involves the epoxidation of a cyclohexene precursor followed by the nucleophilic ring-opening of the resulting epoxide. This strategy can be adapted to produce this compound by starting with a cyclohexene derivative that already contains the carboxylate group, such as methyl cyclohex-1-ene-1-carboxylate.

The epoxidation step forms a three-membered cyclic ether. This epoxide is then subjected to ring-opening by an amine or an amine equivalent, such as sodium azide (B81097). nih.gov The use of sodium azide is a key step in the synthesis of aminocyclitols, where it opens the epoxide ring regioselectively; the resulting azide can then be reduced to the primary amine. nih.gov The aminolysis of epoxides can be catalyzed by various agents, including Lewis acids, metal-organic frameworks, and certain metal salts like iridium trichloride, to yield the corresponding β-amino alcohols. mdpi.comrroij.com The reaction often proceeds with high regioselectivity, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide. mdpi.com

Table 1: Catalysts for Epoxide Ring Opening with Amines

| Catalyst System | Substrates | Conditions | Key Feature |

|---|---|---|---|

| Iridium Trichloride | Epoxides and various amines | Room temperature | Mild conditions, excellent yields. rroij.com |

| Sulfated Zirconia | Epoxides and aromatic amines | Solvent-free | High regioselectivity. rroij.com |

| Lipase from Thermomyces lanuginosus | Epoxides and amines | Continuous-flow reactor, 35 °C | Biocatalytic, efficient for various derivatives. mdpi.com |

Aromatic compounds provide a readily available source of six-membered rings. The challenge lies in the selective reduction of the aromatic system and the subsequent introduction or modification of functional groups to achieve the desired cyclohexane derivative.

Catalytic hydrogenation is a powerful technique to convert aromatic rings into their saturated cycloalkane counterparts. The synthesis of this compound can be achieved by the direct hydrogenation of methyl 2-aminobenzoate, also known as methyl anthranilate. wikipedia.orgnih.gov This process reduces the benzene (B151609) ring to a cyclohexane ring while leaving the amino and ester groups intact.

The reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. youtube.com Common catalysts include platinum or ruthenium supported on carbon (Pt/C or Ru/C). quickcompany.ingoogle.com The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and, crucially, the stereochemical outcome (the cis/trans ratio of the product isomers). For instance, the hydrogenation of methyl-4-aminobenzoate hydrochloride using Platinum-Carbon in methanol has been used to produce methyl-4-amino-cyclohexanecarboxylate. quickcompany.in Similarly, hydrogenating p-aminobenzoic acid with a Ruthenium on Carbon (Ru/C) catalyst yields a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. google.com These methods are directly applicable to the 2-substituted isomer.

Table 2: Research Findings on Hydrogenation of Aminobenzoic Acid Derivatives

| Starting Material | Catalyst | Conditions | Product (cis:trans ratio) | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq), 15 bar H₂, 100°C, 20h | 4-aminocyclohexane-l-carboxylic acid (1:4.6) | google.com |

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. wikipedia.org To synthesize this compound, this process would start with methyl 2-oxocyclohexane-1-carboxylate.

The reaction proceeds in two main stages, which can often be performed in a single pot. First, the ketone carbonyl group reacts with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate. wikipedia.orgyoutube.com Second, this intermediate is reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone, thus preventing side reactions. masterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used as alternatives to NaBH₃CN. masterorganicchemistry.com This method allows for the direct conversion of the keto group to the required amino group on the cyclohexane ring.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but less selective for the imine over the carbonyl. masterorganicchemistry.com |

Modifications of Amino Acid Precursors and Derivatives

The asymmetric synthesis of cyclic β-amino acid esters, such as this compound, from readily available amino acid precursors represents a powerful strategy for accessing enantiomerically pure and conformationally constrained building blocks. These methodologies leverage the inherent chirality of natural and unnatural amino acids to control the stereochemistry of the final cyclic product. A prominent and versatile approach involves the use of ring-closing metathesis (RCM) on suitably functionalized amino acid derivatives. This strategy allows for the construction of the six-membered ring system with a high degree of stereochemical control.

A key precursor for the synthesis of the six-membered ring of this compound via RCM is a diene derived from an amino acid. Allylglycine, a non-proteinogenic amino acid, serves as an excellent starting point for this purpose. The synthesis of various cyclic amino acid derivatives using this approach has been demonstrated, highlighting the versatility of RCM in this context. electronicsandbooks.com

The general synthetic sequence commences with the protection of the amino and carboxyl groups of the starting amino acid. For instance, (L)-allylglycine can be N-protected with a tosyl group and its carboxylic acid can be esterified to its methyl ester. Subsequent N-alkylation with an allyl bromide introduces the second olefinic moiety required for the RCM reaction. The resulting diene, now supported on a soluble polymer like poly(ethylene glycol) (PEG) or in a standard solution-phase reaction, is then subjected to a ruthenium-based catalyst, such as Grubbs' catalyst, to induce the ring-closing metathesis. This reaction efficiently forms the cyclohexene ring.

The following table outlines a representative synthetic scheme for the preparation of a cyclic β-amino acid precursor from (L)-allylglycine, which upon further modification would yield the target this compound.

Table 1: Synthesis of a Cyclohexenyl-Based β-Amino Acid Precursor via RCM

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | (L)-Allylglycine | 1. TsCl, Et3N 2. TMSCl, MeOH | N-Tosyl-(L)-allylglycine methyl ester | High |

| 2 | N-Tosyl-(L)-allylglycine methyl ester | Allyl bromide, K2CO3, DMF | N-Allyl-N-tosyl-(L)-allylglycine methyl ester | High |

| 3 | N-Allyl-N-tosyl-(L)-allylglycine methyl ester | Grubbs' Catalyst (I or II), CH2Cl2 or Toluene | Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-2-carboxylate | Variable |

Data compiled from representative synthetic procedures for cyclic amino acids. electronicsandbooks.com The yields for the initial protection and alkylation steps are generally high, while the RCM yield can vary depending on the specific catalyst and reaction conditions employed.

Following the successful ring closure, the resulting unsaturated cyclic β-amino ester serves as a versatile intermediate. To obtain the saturated this compound, the double bond within the cyclohexene ring must be reduced. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This hydrogenation step generally proceeds with high efficiency.

This synthetic strategy, centered on the modification of amino acid precursors and the application of powerful synthetic tools like ring-closing metathesis, provides a reliable and stereocontrolled route to various isomers of this compound, which are valuable building blocks in medicinal chemistry and materials science.

Stereochemical Investigations and Conformational Analysis of Methyl 2 Aminocyclohexane 1 Carboxylate Isomers

Conformational Analysis of the Cyclohexane (B81311) Ring System

Chair and Boat Conformations and Interconversion Dynamics

The cyclohexane ring predominantly adopts a puckered, non-planar conformation to alleviate the angle strain that would be present in a planar hexagon. The most stable of these is the chair conformation , which boasts ideal tetrahedral bond angles of approximately 109.5° and staggered arrangements of all adjacent carbon-hydrogen bonds, thus minimizing both angle and torsional strain.

The cyclohexane ring is not static; it undergoes a dynamic process known as ring-flipping or chair-chair interconversion . During this process, the ring passes through several higher-energy conformations, including the half-chair , the twist-boat , and the boat conformation . The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and the boat, representing a local energy minimum.

For substituted cyclohexanes like methyl 2-aminocyclohexane-1-carboxylate, the two chair conformations resulting from a ring-flip are generally not of equal energy. The rate of interconversion is dependent on the energy barrier between the conformers. For the parent cyclohexane, this barrier is approximately 10-11 kcal/mol. However, the presence of substituents can influence this barrier. Studies on related 1,2-disubstituted cyclohexanes have shown that steric repulsion between bulky substituents can lower the energy barrier between ring conformations, facilitating more dynamic ring inversion motions, particularly in the trans isomer. nih.gov

Equatorial and Axial Orientations of Amino and Carboxylate Substituents

In the chair conformation, the twelve substituent positions are not equivalent and are classified into two types: axial and equatorial . Axial bonds are parallel to the principal C3 axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

Upon ring-flipping, axial substituents become equatorial, and equatorial substituents become axial. The relative stability of the two chair conformers of a substituted cyclohexane is determined by the steric interactions of the substituents. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.org

For this compound, the conformational equilibrium will be dictated by the energetic cost of placing the amino and methyl carboxylate groups in axial positions. The relative size and nature of these groups will determine the preferred conformation for both the cis and trans diastereomers. In the trans isomer, the substituents can both be in equatorial positions (diequatorial) in one chair conformation, which is generally the most stable arrangement. libretexts.org In the cis isomer, one substituent must be axial and the other equatorial. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position. libretexts.org

| Isomer | Possible Chair Conformations | Generally More Stable Conformation | Reason for Stability |

| trans-Methyl 2-aminocyclohexane-1-carboxylate | 1. Diequatorial (e,e) 2. Diaxial (a,a) | Diequatorial (e,e) | Minimizes 1,3-diaxial steric strain for both substituents. libretexts.org |

| cis-Methyl 2-aminocyclohexane-1-carboxylate | 1. Axial-Equatorial (a,e) 2. Equatorial-Axial (e,a) | The conformer with the larger substituent in the equatorial position. | The larger group avoids the more significant 1,3-diaxial interactions. libretexts.org |

Computational Modeling of Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Ab initio and Density Functional Theory (DFT) methods are quantum mechanical approaches that can be used to calculate the electronic structure and energy of molecules with high accuracy. These methods are invaluable for determining the relative energies of different conformers and the energy barriers for their interconversion.

For instance, DFT studies on related substituted cyclohexanes have been used to optimize the geometries of various stereoisomers and to analyze their stability. researchgate.net Such calculations can predict the preferred chair conformations and the relative energies of the diequatorial and diaxial forms of the trans isomer, as well as the axial-equatorial conformers of the cis isomer. By mapping the potential energy surface, it is possible to identify the transition states for chair-chair interconversion and thus calculate the activation energies for this process.

A systematic exploration of the conformational space using methods like B3LYP or MP2 with appropriate basis sets (e.g., 6-31+G(d,p)) can reveal the full spectrum of stable conformers, including not only chair but also twist-boat and other local minima. nih.gov These calculations can also elucidate the role of intramolecular interactions, such as hydrogen bonding between the amino and carboxylate groups, in stabilizing certain conformations.

Molecular mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for studying large systems or for performing long-timescale simulations. MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. These methods are particularly useful for exploring the vast conformational space of flexible molecules.

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to simulate the movement of atoms over time, can provide a dynamic picture of conformational interconversions. MD simulations can be used to study the dynamic equilibrium between different chair and boat conformations in various solvent environments. nih.gov For example, MD simulations of a related 1,2-cyclohexanecarboxylic acid amide showed that while the cis isomer maintains a preference for the classical chair conformation, the trans isomer exhibits dynamic interconversion between chair and twisted boat conformations. nih.gov This highlights how the stereochemistry of the substituents can profoundly influence the dynamic behavior of the cyclohexane ring.

Diastereoisomeric and Enantiomeric Separations

The synthesis of this compound often yields a mixture of stereoisomers. The separation of these isomers into their pure diastereomeric and enantiomeric forms is crucial for many applications, particularly in medicinal chemistry where the biological activity of a molecule is often highly dependent on its stereochemistry.

The separation of diastereomers, which have different physical properties, is typically achieved by standard laboratory techniques such as column chromatography or crystallization. For example, the diastereoselective synthesis of related compounds has been achieved with high trans-selectivity, simplifying the separation process. organic-chemistry.org

The separation of enantiomers, which have identical physical properties in an achiral environment, is more challenging and requires a chiral environment. This is often accomplished through techniques like chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a racemic mixture, leading to different retention times and thus enabling their separation. nih.govamericanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the enantiomeric resolution of a wide range of chiral compounds, including amino acid esters. yakhak.org The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.org

Another common method for resolving enantiomers is through the formation of diastereomeric salts. By reacting the racemic mixture of this compound with a single enantiomer of a chiral acid or base, a mixture of diastereomeric salts is formed. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the original compound.

| Separation Type | Method | Principle | Relevant Research Findings |

| Diastereomeric Separation | Column Chromatography, Crystallization | Diastereomers have different physical properties (e.g., polarity, solubility). | High trans-selectivity in synthesis can simplify separation. organic-chemistry.org |

| Enantiomeric Separation | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based CSPs are effective for amino acid esters. yakhak.org |

| Enantiomeric Separation | Formation of Diastereomeric Salts | Conversion of enantiomers into diastereomers with different solubilities. | A common and effective method for resolving racemates. |

Chromatographic Methodologies for Isomer Resolution

Chromatographic techniques are powerful tools for the separation of the stereoisomers of this compound. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are among the most effective methods utilized for this purpose.

Chiral HPLC is a prominent technique for the enantiomeric resolution of chiral compounds, including the isomers of this compound. yakhak.org This method utilizes chiral stationary phases (CSPs) that create a chiral environment, allowing for the differential interaction with enantiomers and thus their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity. yakhak.orgsigmaaldrich.com

The separation mechanism in chiral HPLC often involves inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, significantly influences the retention and resolution of the isomers. yakhak.org For instance, studies on related compounds like 2-aminocyclohexane-1-carboxylic acid have demonstrated successful enantiomeric separation on teicoplanin-based CSPs using reversed-phase hydro-organic mobile phases. mst.edu The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. yakhak.orgnih.gov

Table 1: HPLC Chromatographic Parameters for Separation of Related Chiral Amines This table presents data for related chiral amines to illustrate typical parameters in chiral HPLC separations.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Enantioselectivity (α) |

|---|---|---|---|---|---|

| (S)-α-methylbenzylamine | Chiralpak IE | 2-propanol/hexane | 1.0 | >1.5 | >1.1 |

| (S)-leucine ethyl ester | Chiralpak IA | 2-propanol/hexane | 1.0 | >1.5 | >1.2 |

| (S)-3,3-dimethyl-2-butylamine | Chiralcel OD-H | 2-propanol/hexane | 1.0 | >1.5 | >1.15 |

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographyonline.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). nih.govuva.es

Polysaccharide-based chiral stationary phases are also the most common choice in SFC for their broad enantioselectivity. chromatographyonline.com The separation mechanism involves hydrogen bonding and steric interactions between the analyte and the CSP. chromatographyonline.com The efficiency and selectivity of the separation can be fine-tuned by adjusting parameters such as pressure, temperature, and the type and concentration of the organic modifier. scribd.com SFC has been shown to be complementary to HPLC, with some compounds being better resolved by one technique over the other. chromatographyonline.com For many chiral separations, SFC can provide higher efficiency and throughput. chromatographyonline.comamericanpharmaceuticalreview.com

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. research-solution.com Since amino esters like this compound may have limited volatility and could interact with the GC column, derivatization is often a necessary step. psu.edunih.gov Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. research-solution.comgcms.cz

Common derivatization reactions for compounds with amino and carboxyl groups include alkylation, acylation, and silylation. research-solution.comnih.gov For instance, the amino group can be acylated using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), and the carboxyl group can be esterified. nih.govnih.gov Chiral analysis by GC can be performed using two main approaches: separation of diastereomeric derivatives on an achiral column or direct separation of enantiomers on a chiral stationary phase. research-solution.comresearchgate.net Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net The choice of derivatizing agent and chiral stationary phase is critical for achieving successful enantiomeric separation. nih.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines and Carboxylic Acids

| Functional Group | Derivatization Type | Reagent Class | Example Reagent |

|---|---|---|---|

| Amino (-NH2) | Acylation | Perfluoroacylimidazoles | Trifluoroacetylimidazole (TFAI) |

| Carboxyl (-COOH) | Alkylation (Esterification) | Alcohols with Acid Catalyst | Methanol with HCl or BF3 |

| Amino (-NH2) and Hydroxyl (-OH) | Silylation | Silylating Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Crystallization-Based Separation Techniques

Crystallization offers an alternative and often scalable method for the resolution of stereoisomers. These techniques rely on the different physicochemical properties of diastereomers or the selective crystallization of one enantiomer.

One of the most established methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture, in this case, the amino ester, with a chiral resolving agent, which is typically a chiral acid or base. wikipedia.org This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

The resulting diastereomeric salts can then be separated by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution first, and can be isolated by filtration. The resolving agent is then removed to yield the desired enantiomer. wikipedia.org The success of this method depends heavily on finding a suitable resolving agent that forms diastereomeric salts with a significant difference in solubility. wikipedia.org

Enantioselective crystallization methods offer a direct route to obtaining enantiomerically pure crystals from a racemic mixture. Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals of each enantiomer (a conglomerate), occurs in about 5-10% of chiral compounds. wikipedia.org This phenomenon can be exploited for separation. wikipedia.org

Preferential crystallization, also known as resolution by entrainment, is a technique where a supersaturated racemic solution is seeded with a crystal of the desired enantiomer. wikipedia.org This induces the crystallization of that enantiomer, which can then be harvested. Another advanced technique is Viedma ripening, a crystallization-enhanced deracemization process that can convert a racemic mixture into a single enantiomer in the solid state. youtube.com These methods are particularly attractive for large-scale production due to their potential for high efficiency and purity. strath.ac.uk

Determination of Absolute and Relative Stereochemistry

Advanced NMR Spectroscopic Methodologies for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For diastereomers of this compound, such as the cis and trans isomers, advanced NMR techniques are employed to establish the relative orientation of the amino and carboxylate groups on the cyclohexane ring. These methods probe spatial proximities and bond connectivities, providing unambiguous evidence for conformational and configurational assignments. rsc.org

Two-dimensional Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. nanalysis.com These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space via dipole-dipole interactions. nanalysis.com An observable NOE effect is typically limited to protons that are less than 5 Å apart. nanalysis.com

NOESY (Nuclear Overhauser Effect SpectroscopY) : This is the standard experiment for detecting through-space correlations. The resulting 2D spectrum shows cross-peaks between protons that are close in space. nanalysis.comcolumbia.edu

ROESY (Rotating-frame Overhauser Effect SpectroscopY) : This experiment is particularly useful for medium-sized molecules where the NOE might be close to zero. It helps to avoid certain artifacts, such as those from J-coupling (TOCSY artifacts), that can sometimes complicate NOESY spectra. columbia.edu

For this compound, the key to distinguishing cis and trans isomers lies in observing specific NOE cross-peaks. In a cyclohexane chair conformation, the distances between axial and equatorial protons at positions 1 and 2 are distinct for each isomer.

In the trans-isomer (e.g., (1R,2R)-isomer), the substituents at C1 and C2 can be either both axial (diaxial) or both equatorial (diequatorial). In the more stable diequatorial conformation, the H1 and H2 protons would be diaxial. A strong NOE would be expected between these two axial protons.

In the cis-isomer (e.g., (1R,2S)-isomer), one substituent is axial and the other is equatorial. This places the H1 (axial) and H2 (equatorial) protons, or vice versa, relatively close to each other. NOESY/ROESY spectra would reveal correlations between the proton at C1 and the protons at C2, but the pattern and intensity of these correlations would differ significantly from the trans-isomer, allowing for unambiguous assignment. For instance, a correlation between an axial proton at C1 and an equatorial proton at C2 would be characteristic of a cis relationship.

Table 2: Expected Key NOESY/ROESY Correlations for cis and trans Isomers of this compound in a Chair Conformation

| Isomer | Proton Relationship at C1-C2 | Expected Key NOE Cross-Peak |

| trans (diequatorial substituents) | H1 (axial) — H2 (axial) | Strong |

| cis (axial/equatorial substituents) | H1 (axial) — H2 (equatorial) | Medium |

| cis (axial/equatorial substituents) | H1 (equatorial) — H2 (axial) | Medium |

| trans (diequatorial substituents) | H1 (axial) — H2 (equatorial) | Weak/Absent |

The magnitude of the three-bond scalar coupling constant (³J), observed as splitting in a ¹H NMR spectrum, is dependent on the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation. miamioh.edu In cyclohexane systems, the rigid chair conformation leads to well-defined dihedral angles between vicinal protons, making coupling constant analysis a cornerstone of conformational and stereochemical assignment. jeol.com

The Karplus relationship predicts:

A large coupling constant (³J ≈ 8–13 Hz) for protons with a dihedral angle of ~180° (anti-periplanar), which corresponds to an axial-axial (ax-ax) relationship. jeol.com

A small coupling constant (³J ≈ 1–5 Hz) for protons with a dihedral angle of ~60° (gauche), which corresponds to an axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationship. jeol.com

By analyzing the multiplicity and measuring the coupling constants for the protons at C1 and C2, the relative stereochemistry can be determined.

For a trans-isomer in a stable diequatorial conformation, the protons at H1 and H2 are both axial. The signal for each proton would therefore appear as a doublet of doublets (or more complex multiplet) exhibiting one large coupling constant (³Jax-ax) due to its interaction with the other axial proton.

For a cis-isomer , where one proton is axial and the other is equatorial, no large ax-ax coupling would be observed between H1 and H2. Instead, their signals would be characterized by smaller ax-eq and eq-eq couplings. This clear difference in the magnitude of the ³JH1-H2 coupling constant provides definitive evidence for the assignment of the cis or trans configuration.

Table 3: Representative Dihedral Angles and Expected Vicinal Coupling Constants (³JHH) in a Cyclohexane Ring

| Proton Relationship | Approximate Dihedral Angle (φ) | Expected Coupling Constant (³JHH) |

| Axial - Axial | 180° | Large (8 - 13 Hz) |

| Axial - Equatorial | 60° | Small (1 - 5 Hz) |

| Equatorial - Equatorial | 60° | Small (1 - 5 Hz) |

Chemical Reactivity and Functionalization of Methyl 2 Aminocyclohexane 1 Carboxylate

Reactions at the Amine Functionality

The primary amine group in methyl 2-aminocyclohexane-1-carboxylate is a key site for chemical reactions due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. This allows for the formation of a variety of new bonds and functional groups at this position.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The nucleophilic nature of the primary amine facilitates straightforward reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The amine readily reacts with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base to yield N-acylated products. The base, typically a non-nucleophilic amine such as triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the basic amine into a neutral amide, a common strategy in multi-step synthesis to modify the electronic properties and reactivity of the molecule.

Sulfonylation: Similarly, the amine can be functionalized with sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), to form sulfonamides. These reactions are also typically performed in the presence of a base. The resulting sulfonamide group is a key feature in many pharmaceutical compounds and can serve as a stable protecting group for the amine.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (Ts-Cl) | Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (Ms-Cl) | Sulfonamide |

Alkylation and Reductive Amination Strategies for N-Substitution

Introducing alkyl groups onto the amine nitrogen (N-substitution) can be achieved through direct alkylation or, more effectively, via reductive amination.

Alkylation: Direct alkylation involves reacting the amine with an alkyl halide (e.g., methyl iodide). However, this method is often difficult to control. The primary amine initially reacts to form a secondary amine, but this product is often more nucleophilic than the starting material, leading to further reaction with the alkyl halide. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products, as well as the fully alkylated quaternary ammonium (B1175870) salt, making it a less desirable method for selective mono-alkylation. libretexts.org

Reductive Amination: A more controlled and widely used strategy for N-alkylation is reductive amination. organic-chemistry.orgyoutube.com This two-step, one-pot process first involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org This imine is then immediately reduced in situ by a mild reducing agent to yield the desired N-substituted amine. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly effective for its selectivity and mildness. organic-chemistry.org This method avoids the over-alkylation problem and is a cornerstone of modern amine synthesis. masterorganicchemistry.comlibretexts.org

Formation of Schiff Bases and Imines as Synthetic Intermediates

The reaction of the primary amine of this compound with an aldehyde or a ketone leads to the formation of an imine, also known as a Schiff base. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.govlibretexts.org

The formation of these imines is a reversible process. libretexts.org The stability and isolation of the imine depend on the specific reactants and conditions used. Schiff bases are valuable synthetic intermediates. The C=N bond can be reduced to form a secondary amine (as in reductive amination), or the nitrogen atom can act as a ligand to coordinate with metal ions. wikipedia.orgnih.gov The formation of an imine is often the first step in more complex transformations. eijppr.com

Amide Bond Formation with Carboxylic Acids and Derivatives

As an amino acid derivative, this compound is an ideal substrate for forming amide bonds with carboxylic acids, a fundamental reaction in peptide chemistry. bachem.com This process typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A wide array of peptide coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization at chiral centers. uni-kiel.deglobalresearchonline.net These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group. bachem.comyoutube.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.depeptide.com

Onium Salts: These are generally more efficient and lead to less racemization than carbodiimides. They are categorized as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.compeptide.com HATU is particularly effective for coupling sterically hindered amino acids due to its high reactivity. globalresearchonline.netpeptide.com

Table of Common Peptide Coupling Reagents

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Byproduct is an insoluble urea (B33335), useful in solution-phase synthesis. peptide.com |

| Carbodiimide | DIC | Diisopropylcarbodiimide | Urea byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of byproducts by aqueous extraction. bachem.com |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Efficient, rapid reactions with less hazardous byproducts than BOP. bachem.compeptide.com |

| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient with low racemization, especially when HOBt is added. peptide.com |

In syntheses involving multiple reactive sites, it is often necessary to temporarily block the reactivity of the amine group. This is achieved by introducing a "protecting group" that is stable under certain reaction conditions but can be removed selectively later. organic-chemistry.org For amines, the most common protecting groups are carbamates. masterorganicchemistry.com

The choice of protecting group is critical and allows for "orthogonal" strategies, where different protecting groups on the same molecule can be removed under distinct conditions (e.g., one under acidic conditions, another by hydrogenation), enabling complex, site-selective modifications. organic-chemistry.org

Table of Common Amine Protecting Groups

| Abbreviation | Full Name | Deprotection Conditions | Key Features |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., Trifluoroacetic acid, TFA) | Stable to a wide range of conditions except for strong acid. masterorganicchemistry.com |

| Cbz (or Z) | Carboxybenzyl | Catalytic hydrogenation (e.g., H₂/Pd-C) | Sensitive to catalytic reduction. masterorganicchemistry.com |

Reactions at the Ester Functionality

The methyl ester group of this compound is a key site for chemical modification, enabling its conversion into a variety of other functional groups, including carboxylic acids, different esters, alcohols, aldehydes, and amides.

Saponification and Transesterification Reactions

Saponification